N-methyl-4-[(pyridin-4-yl)methyl]aniline
Description
N-Methyl-4-[(pyridin-4-yl)methyl]aniline is an aniline derivative featuring a methyl group on the nitrogen atom and a pyridin-4-ylmethyl substituent at the para position of the benzene ring. This structure combines aromatic and heteroaromatic components, making it a versatile scaffold in medicinal chemistry. This compound is of interest in drug discovery, particularly for targeting ion channels and enzymes .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-methyl-4-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C13H14N2/c1-14-13-4-2-11(3-5-13)10-12-6-8-15-9-7-12/h2-9,14H,10H2,1H3 |
InChI Key |
CFXOMWUXHBPQSR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)CC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(pyridin-4-yl)methyl]aniline can be achieved through several methods. One common approach involves the reaction of 4-(chloromethyl)pyridine with N-methylaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[(pyridin-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-methyl-4-[(piperidin-4-yl)methyl]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-methyl-4-[(pyridin-4-yl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-4-[(pyridin-4-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
JPIII (4-(2,5-Dimethoxyphenyl)-N-[(pyridin-4-yl)methyl]aniline)
- Structure : Shares the N-[(pyridin-4-yl)methyl]aniline core but incorporates a 2,5-dimethoxyphenyl group.
- Properties : The methoxy groups enhance electron-donating effects, increasing solubility and altering binding affinity. JPIII is reported to inhibit Orai1 channels, which are critical in cardiac hypertrophy .
N-[(4-Methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)aniline (PDB ID: 5YG)
- Structure : Differs by the addition of a 4-methoxyphenylmethyl group.
- Properties: Molecular weight = 304.39 g/mol; aromatic and non-polar characteristics dominate. Used in crystallography studies to analyze ligand-protein interactions .
- Comparison : The methoxyphenyl group in 5YG introduces steric bulk, which may hinder membrane permeability compared to the simpler target compound.
3-(4-(Sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline
- Structure : Contains a nitro group and sulfonamide-piperazine chain.
- The sulfonamide moiety increases acidity and hydrogen-bonding capacity .
- Comparison : The target compound’s lack of a nitro group may reduce cytotoxicity but improve metabolic stability.
Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 20) increase melting points due to stronger intermolecular forces.
- Pyridine-containing analogs generally exhibit moderate-to-high purity (95–99%) when synthesized via optimized HPLC methods .
Anticancer Activity
- N-Methyl-4-(phenyl(2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline (5a): Exhibits cytotoxicity against HCT-116 colorectal cancer cells (IC₅₀ = 12 µM) with selectivity (SI = 3.5) over normal cells . Comparison: The target compound’s pyridine ring may offer different π-π stacking interactions compared to 5a’s thiophene-indole system, influencing tumor specificity.
Ion Channel Modulation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
